molecular formula C15H17N3O5 B12650460 L-Histidine mono(3-phenylpyruvate) CAS No. 93803-24-8

L-Histidine mono(3-phenylpyruvate)

Katalognummer: B12650460
CAS-Nummer: 93803-24-8
Molekulargewicht: 319.31 g/mol
InChI-Schlüssel: HXWWOVBNGFGPHI-ZSCHJXSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidine mono(3-phenylpyruvate) is a compound with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol It is a derivative of the amino acid L-histidine, where the histidine molecule is bonded to a 3-phenylpyruvate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine mono(3-phenylpyruvate) typically involves the reaction of L-histidine with 3-phenylpyruvic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidine mono(3-phenylpyruvate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of L-Histidine mono(3-phenylpyruvate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of L-Histidine mono(3-phenylpyruvate) depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups .

Wissenschaftliche Forschungsanwendungen

L-Histidine mono(3-phenylpyruvate) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies to understand reaction mechanisms and pathways.

    Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its effects on metabolic pathways and its role in disease treatment.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of L-Histidine mono(3-phenylpyruvate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to L-Histidine mono(3-phenylpyruvate) include other derivatives of L-histidine and 3-phenylpyruvate, such as:

Uniqueness

L-Histidine mono(3-phenylpyruvate) is unique due to its specific structure, which combines the properties of both L-histidine and 3-phenylpyruvate. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications .

Eigenschaften

CAS-Nummer

93803-24-8

Molekularformel

C15H17N3O5

Molekulargewicht

319.31 g/mol

IUPAC-Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H8O3.C6H9N3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-5(6(10)11)1-4-2-8-3-9-4/h1-5H,6H2,(H,11,12);2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1

InChI-Schlüssel

HXWWOVBNGFGPHI-ZSCHJXSPSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.